molecular formula C19H31NO5 B4043845 4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4043845
M. Wt: 353.5 g/mol
InChI Key: JVZRCNNYEKCGMS-UHFFFAOYSA-N
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Description

4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine; oxalic acid is a complex organic compound that combines a phenoxy group with a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 2-tert-butyl-4-methylphenol with N,N-dimethylbutan-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4-methylphenol
  • 2-tert-Butyl-6-methylphenol
  • 2,4-Di-tert-butylphenol
  • 2,6-Di-tert-butyl-4-methylphenol

Uniqueness

4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a phenoxy group with a butan-1-amine structure allows for diverse applications and interactions that are not observed with similar compounds.

Properties

IUPAC Name

4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.C2H2O4/c1-14-9-10-16(15(13-14)17(2,3)4)19-12-8-7-11-18(5)6;3-1(4)2(5)6/h9-10,13H,7-8,11-12H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZRCNNYEKCGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN(C)C)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 2
4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 3
4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 4
4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 5
4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(2-tert-butyl-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

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